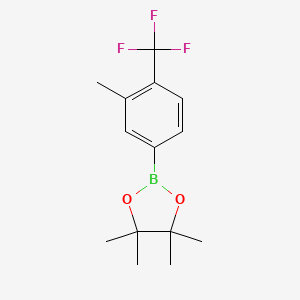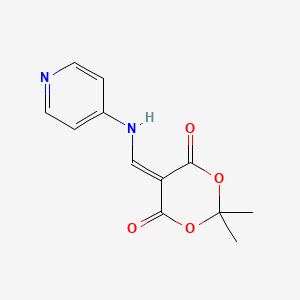
2,2-二甲基-5-((吡啶-4-基氨基)亚甲基)-1,3-二氧六环-4,6-二酮
描述
2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione is an organic compound . It appears as a powder .
Molecular Structure Analysis
The molecular formula of this compound is C12H12N2O4 . The molecular weight is 248.24 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H12N2O4), molecular weight (248.24), and appearance (powder) . Unfortunately, detailed information such as melting point, boiling point, and density are not available.科学研究应用
开环反应和合成应用
- 化学反应和结构分析:该化合物及其衍生物因其独特的化学反应性和结构性质而受到研究。例如,已经探索了相关二氧六环二酮与环状仲胺的开环反应中的二分法,揭示了环化过程和稳定的环戊烯基衍生物的形成的见解 (Šafár̆ 等人,2000)。类似地,从相关化合物合成 1,6-二取代的 2,4-吡啶二酮展示了这些化学物质在有机合成中的多功能性 (Rubinov 等人,2004)。
超分子结构
- 晶体学和分子相互作用:衍生物的超分子结构的研究证明了它们通过弱相互作用形成复杂分子组装体的潜力,突出了这些化合物在理解分子识别和组装过程中的重要性 (Low 等人,2002)。
药物前体和配体合成
- 药物前体的制备:从苯氨基衍生物制备 2-氧代-1,2-二氢吡啶-3-羧酸衍生物的研究展示了这些化合物在药物开发中的应用,以及在各种化学反应中作为配体 (Dotsenko 等人,2019)。
结构表征和抗菌潜力
- 抗菌潜力和结构表征:Meldrum 酸衍生物的结构表征和抗菌潜力的探索,例如合成和研究具有潜在抗菌活性的新衍生物,表明这些化合物与药物化学和药物设计相关 (Campelo 等人,2017)。
安全和危害
属性
IUPAC Name |
2,2-dimethyl-5-[(pyridin-4-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(2)17-10(15)9(11(16)18-12)7-14-8-3-5-13-6-4-8/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLOTESXAWEWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=NC=C2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


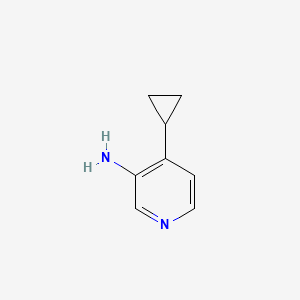
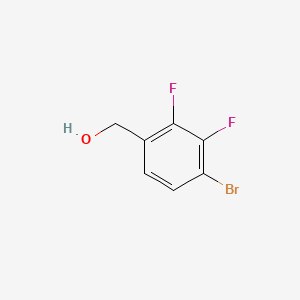
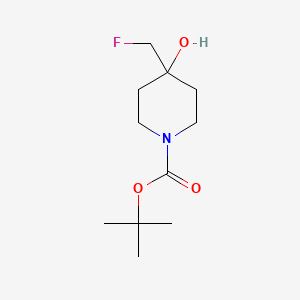
![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)
![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)
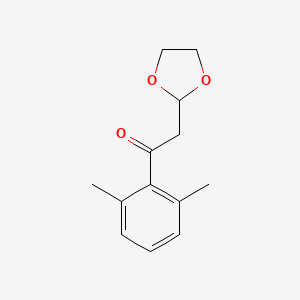
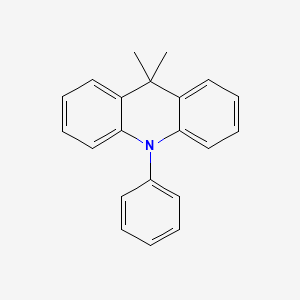
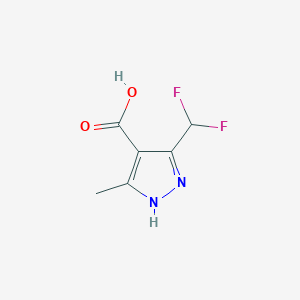
![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
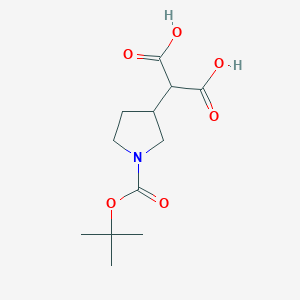
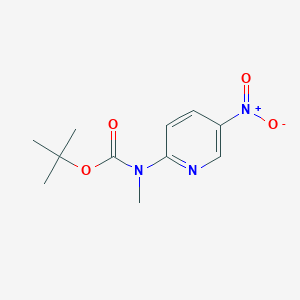
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)
